4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety and a trimethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of an appropriate amine with a diketone or ketoester under basic conditions.
Coupling Reaction: The final step involves the coupling of the alkylated benzimidazole with the pyrrolidinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
- 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-dimethylphenyl)pyrrolidin-2-one
- 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-3-one
Comparison
Compared to similar compounds, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is unique due to the specific positioning of the ethyl group on the benzimidazole ring and the trimethylphenyl group on the pyrrolidinone ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-5-24-19-9-7-6-8-18(19)23-22(24)17-12-20(26)25(13-17)21-15(3)10-14(2)11-16(21)4/h6-11,17H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDEUCGDHJXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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